N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-3-carboxamide
CAS No.:
Cat. No.: VC14775832
Molecular Formula: C20H18FN3O
Molecular Weight: 335.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H18FN3O |
|---|---|
| Molecular Weight | 335.4 g/mol |
| IUPAC Name | N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-methylindole-3-carboxamide |
| Standard InChI | InChI=1S/C20H18FN3O/c1-24-12-17(15-4-2-3-5-19(15)24)20(25)22-9-8-13-11-23-18-7-6-14(21)10-16(13)18/h2-7,10-12,23H,8-9H2,1H3,(H,22,25) |
| Standard InChI Key | UOOCMLZDGLFBCO-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C2=CC=CC=C21)C(=O)NCCC3=CNC4=C3C=C(C=C4)F |
Introduction
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-3-carboxamide is a synthetic organic compound characterized by its complex indole structure. It features a 5-fluoro substitution on the indole ring, which is known to enhance pharmacological properties by improving binding affinity to biological targets or altering metabolic pathways. The compound's molecular formula is C20H18FN3O, with a molecular weight of approximately 335.4 g/mol .
Synthesis and Chemical Reactivity
The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-3-carboxamide typically involves multi-step synthetic routes. Common reactions include:
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium |
| Reduction | Lithium aluminum hydride | Dry ether |
| Substitution | N-bromosuccinimide (NBS) | Presence of light |
These reactions are crucial for modifying the compound to enhance its biological activity or develop analogs with improved properties.
Biological Activity and Potential Applications
Indole derivatives, including N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-3-carboxamide, are associated with diverse pharmacological effects. The 5-fluoro group may enhance these effects by improving binding affinity to biological targets or altering metabolic pathways. Potential applications include:
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Anticancer Properties: Indole derivatives have shown promise in cancer research due to their ability to interact with receptors involved in cancer progression.
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Inflammation: The compound may have anti-inflammatory properties, which could be beneficial in treating conditions related to inflammation.
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Neuroactive Properties: Some indole derivatives exhibit neuroactive effects, suggesting potential applications in neurological disorders.
Interaction Studies and Therapeutic Targets
Interaction studies involving N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-3-carboxamide focus on its binding affinity to specific proteins or enzymes. These studies help elucidate its mechanism of action and potential therapeutic targets, such as receptors involved in cancer progression or inflammation.
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